molecular formula C15H20N2O B4630362 3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol

3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol

Cat. No. B4630362
M. Wt: 244.33 g/mol
InChI Key: DPZXDBRTTQAHKD-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol is a compound that falls within the broader category of quinolinol derivatives, which are known for their diverse chemical and physical properties. These compounds are subjects of interest in various fields of chemistry and materials science due to their potential applications and fundamental significance.

Synthesis Analysis

The synthesis of quinolinol derivatives, including this compound, often involves multistep organic reactions that may include condensation, cyclization, and substitution reactions. For example, a related compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, was synthesized and characterized by spectral analysis including FT-IR, NMR, and UV-visible spectroscopy, demonstrating the complex nature of these syntheses (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is often analyzed using a combination of spectroscopic techniques and quantum chemical calculations. Studies on similar compounds have shown that DFT calculations can provide insights into the molecular geometry, electronic properties, and interactions within the molecule. For instance, studies have employed B3LYP and CAM-B3LYP methods to calculate vibrational wavenumbers, electronic properties, and hyperpolarizability, indicating nonlinear optical behavior and reactivity (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinolinol derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. These can include heterocyclization reactions, as demonstrated by the synthesis of 3-heterocyclyl-quinolinones from 3-substituted 4-hydroxyquinolin-2(1H)-ones. The reactivity towards nucleophilic and electrophilic reagents highlights the versatile chemical properties of these compounds (Abdel-Megid, Abass, & Hassan, 2007).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as melting points, solubility, and crystal structure, are crucial for their practical applications. For example, the study of kinetics of reactions in heterocycles provides insights into their reactivity and stability under various conditions (Barlin & Young, 1971).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the applications and behavior of quinolinol derivatives in chemical reactions. Research into the synthesis and properties of dimethylamino derivatives of quinolinones has contributed to understanding the electronic effects and reactivity patterns of these molecules (Celnik, Jankowski, & Stolarski, 1986).

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Chimichi et al. (2006) explored the synthesis of new 3-quinolinonyl-pyrazoles and isoxazoles, starting with 3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol. These compounds were evaluated for their phototoxicity and cytotoxic activities against leukemia- and adenocarcinoma-derived cell lines. The study indicated potential antiproliferative applications in cancer research (Chimichi et al., 2006).

Cytotoxic Activity of Derivatives

Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines using 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, a related compound. These derivatives displayed potent cytotoxic properties against various cancer cell lines, highlighting the potential of similar quinolinol derivatives in cancer treatment (Deady et al., 2003).

Synthesis of Heterocyclic Quinone Methides

Chauncey and Grundon (1990) described the synthesis of heterocyclic quinone methides, including 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione, a compound synthesized from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone. This research contributes to the broader understanding of the reactivity and applications of quinolinol derivatives in organic synthesis (Chauncey & Grundon, 1990).

Antioxidant Activity

Hassan and Hassanin (2017) synthesized 3-(4-hydroxy-1-methylquinoline-3-yl)-3-oxoproponal from a similar compound, this compound, and explored its use in synthesizing various heterocyclic quinolinones. They evaluated the antioxidant activity of these products, suggesting potential applications in developing antioxidants (Hassan & Hassanin, 2017).

Antibacterial Activity

Asghari et al. (2014) conducted a study on the synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone and their antibacterial activity against Gram-positive and Gram-negative bacteria. This research indicates the potential of quinolinol derivatives in developing new antibacterial agents (Asghari et al., 2014).

properties

IUPAC Name

3-[(dimethylamino)methyl]-2,5,7-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-9-6-10(2)14-13(7-9)16-11(3)12(15(14)18)8-17(4)5/h6-7H,8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZXDBRTTQAHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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